2,4-Diiodo-5-methoxyaniline
Overview
Description
2,4-Diiodo-5-methoxyaniline is an organic compound with the molecular formula C7H7I2NO It is characterized by the presence of two iodine atoms, a methoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-methoxyaniline typically involves the iodination of 5-methoxyaniline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinonoid structures.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Due to the presence of iodine atoms, this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Various aniline derivatives.
Substitution: Substituted aniline compounds.
Scientific Research Applications
2,4-Diiodo-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-5-methoxyaniline involves its interaction with specific molecular targets. The iodine atoms and methoxy group play a crucial role in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its electrophilic nature.
Comparison with Similar Compounds
2,4-Diiodoaniline: Similar structure but lacks the methoxy group.
5-Methoxyaniline: Similar structure but lacks the iodine atoms.
2,4-Dichloro-5-methoxyaniline: Similar structure with chlorine atoms instead of iodine.
Uniqueness: 2,4-Diiodo-5-methoxyaniline is unique due to the presence of both iodine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
2,4-diiodo-5-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMVWEZIWGPXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303225 | |
Record name | 2,4-Diiodo-5-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117832-18-5 | |
Record name | 2,4-Diiodo-5-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117832-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diiodo-5-methoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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